molecular formula C9H8F4O2 B11720805 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B11720805
M. Wt: 224.15 g/mol
InChI Key: PJCOTFDJDCLVEU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H8F4O2. This compound is characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields of research due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Fluoro-6-methoxybenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of trifluoroacetophenone derivatives.

    Reduction: Formation of trifluoroethanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups enhance its binding affinity to enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

PJCOTFDJDCLVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(C(F)(F)F)O

Origin of Product

United States

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